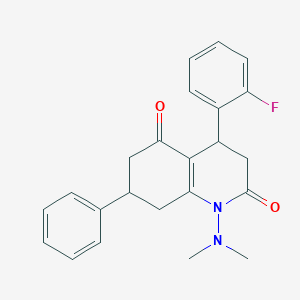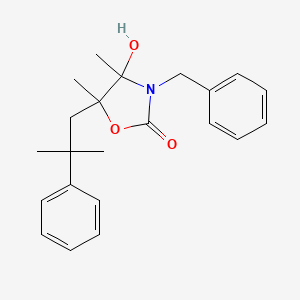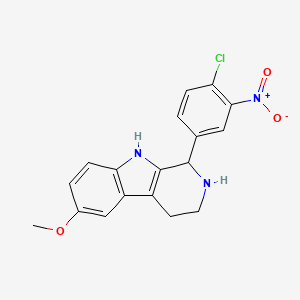![molecular formula C25H29NO3 B4314268 2-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-3-(METHYLAMINO)NAPHTHOQUINONE](/img/structure/B4314268.png)
2-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-3-(METHYLAMINO)NAPHTHOQUINONE
概要
説明
2-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-3-(METHYLAMINO)NAPHTHOQUINONE is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a naphthoquinone core, substituted with a hydroxyphenyl group and a methylamino group. The tert-butyl groups attached to the phenyl ring provide steric hindrance, which can influence the compound’s reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-3-(METHYLAMINO)NAPHTHOQUINONE typically involves multi-step organic reactions. One common method starts with the preparation of the naphthoquinone core, followed by the introduction of the hydroxyphenyl and methylamino groups. The tert-butyl groups are usually introduced through Friedel-Crafts alkylation reactions.
Preparation of Naphthoquinone Core: The naphthoquinone core can be synthesized through the oxidation of naphthalene derivatives using oxidizing agents such as chromium trioxide or potassium permanganate.
Introduction of Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a coupling reaction between the naphthoquinone core and a phenol derivative, often using a catalyst such as palladium on carbon.
Introduction of Methylamino Group: The methylamino group can be introduced through a nucleophilic substitution reaction, where a methylamine reacts with a suitable leaving group on the naphthoquinone core.
Friedel-Crafts Alkylation: The tert-butyl groups are introduced through Friedel-Crafts alkylation, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the naphthoquinone core, converting it to the corresponding hydroquinone.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the positions ortho and para to the hydroxy group.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Catalysts: Palladium on carbon, aluminum chloride, and other Lewis acids.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted naphthoquinone derivatives depending on the nature of the substituent.
科学的研究の応用
2-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-3-(METHYLAMINO)NAPHTHOQUINONE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying redox reactions.
Biology: Investigated for its potential antioxidant properties and its ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-3-(METHYLAMINO)NAPHTHOQUINONE involves its ability to undergo redox reactions. The hydroxyphenyl group can donate electrons, while the naphthoquinone core can accept electrons, making it a versatile redox-active compound. This redox activity allows it to interact with various molecular targets and pathways, including enzymes involved in oxidative stress and cellular signaling.
類似化合物との比較
Similar Compounds
- 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(amino)naphthoquinone
- 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(ethylamino)naphthoquinone
- 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(dimethylamino)naphthoquinone
Uniqueness
The presence of the methylamino group in 2-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-3-(METHYLAMINO)NAPHTHOQUINONE distinguishes it from other similar compounds. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it unique in its chemical and biological properties.
特性
IUPAC Name |
2-(3,5-ditert-butyl-4-hydroxyphenyl)-3-(methylamino)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO3/c1-24(2,3)17-12-14(13-18(23(17)29)25(4,5)6)19-20(26-7)22(28)16-11-9-8-10-15(16)21(19)27/h8-13,26,29H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPESRFZWKCTFOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=C(C(=O)C3=CC=CC=C3C2=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(methylsulfanyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4314193.png)



![9-[(Z)-2-(4-CHLOROPHENYL)-1-DIAZENYL]-2-[(4-METHYLPHENYL)SULFONYL]-4-NITRO-1,2-DIHYDRO[1]BENZOXEPINO[4,3,2-CD]INDOLE](/img/structure/B4314231.png)


![ETHYL 4-[3-(CYCLOPENTYLOXY)PHENYL]-6-METHYL-2-OXO-3-(2-PHENYLACETYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4314249.png)
![3-(butylamino)-5-(4-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4314258.png)
![3-(ethylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4314266.png)

![(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[(4-BUTOXYPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE](/img/structure/B4314275.png)
![(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-METHOXYPHENYL)-2-{[4-(2-METHYLPROPOXY)PHENYL]FORMAMIDO}PROP-2-ENAMIDE](/img/structure/B4314283.png)
![(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[(FURAN-2-YL)FORMAMIDO]-3-(3-NITROPHENYL)PROP-2-ENAMIDE](/img/structure/B4314289.png)
